molecular formula C13H17NO3 B6019063 4-(2-phenoxypropanoyl)morpholine

4-(2-phenoxypropanoyl)morpholine

Cat. No.: B6019063
M. Wt: 235.28 g/mol
InChI Key: ZNRRHVBKCRETTH-UHFFFAOYSA-N
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Description

4-(2-Phenoxypropanoyl)morpholine is a morpholine derivative characterized by a phenoxypropanoyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and tunable lipophilicity. The phenoxypropanoyl group likely enhances lipophilicity and steric bulk, influencing solubility, receptor binding, and metabolic pathways .

Properties

IUPAC Name

1-morpholin-4-yl-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRRHVBKCRETTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine Analogs

  • 4-(4-Nitrophenyl)thiomorpholine ():
    • Structural Differences : Replacing morpholine’s oxygen with sulfur increases lipophilicity and introduces a metabolically labile site (sulfur can oxidize to sulfoxides/sulfones).
    • Crystal Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine analog .
    • Applications : Precursor for antimycobacterial and antidiabetic agents .

Aryl-Substituted Morpholines

  • 4-(2-(Phenoxy)ethyl)morpholine (): Lipophilicity: cLog P = 3.2, lower than naphthyloxyethyl analogs (cLog P = 4.2), demonstrating substituent-dependent hydrophobicity .
  • 4-(2-Methoxy-4-nitrophenyl)morpholine ():
    • Physicochemical Properties : Predicted boiling point = 425.6°C, density = 1.263 g/cm³, pKa = 1.64. Nitro and methoxy groups enhance polarity but reduce solubility .

Benzylmorpholine Derivatives

  • 4-(2-Chlorobenzyl)morpholine ():
    • Solubility : 180 μM in phosphate-buffered saline (pH 7.4), indicating moderate aqueous solubility suitable for in vitro assays .
    • Metabolic Stability : High resistance to cytochrome P450 degradation, advantageous for drug development .

Thiazole-Containing Morpholines

  • 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine (): Molecular Weight: 280.77 g/mol; cLog P = 3.3. Bioactivity: Acts as a phosphoinositide 3-kinase inhibitor, highlighting the role of thiazole rings in target binding .

Data Table: Key Properties of Morpholine Derivatives

Compound Name Substituents Molecular Weight (g/mol) cLog P Solubility (μM) Key Applications
4-(2-Phenoxypropanoyl)morpholine* Phenoxypropanoyl ~265.3 (estimated) ~3.5 Not reported Hypothetical: Drug intermediates
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl, thiomorpholine 254.33 2.8 Not reported Antimycobacterial precursors
4-(2-(Phenoxy)ethyl)morpholine Phenoxyethyl 221.29 3.2 Not reported SAR studies for receptor modulation
4-(2-Chlorobenzyl)morpholine 2-Chlorobenzyl 211.69 2.5 180 Cytochrome P450 inhibition
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine 4-Chlorophenyl-thiazole 280.77 3.3 Not reported Kinase inhibition

*Estimated values based on structural analogs.

Research Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Increase metabolic stability but reduce solubility .
  • Oxygen vs. Sulfur : Thiomorpholine derivatives exhibit higher lipophilicity and distinct solid-state interactions compared to morpholine .

Biological Activity :

  • Morpholine rings enhance EP2 receptor potentiation in pyrimidine derivatives compared to piperidine or pyrrolidine .
  • Thiazole-morpholine hybrids show promise in oncology due to kinase inhibition .

Preparation Methods

Reaction Mechanism and Reagents

The procedure begins with the activation of 2-phenoxypropanoic acid using EDCI hydrochloride and DMAP in dichloromethane (CH₂Cl₂) at 0°C. The resulting active ester intermediates, such as pentafluorophenyl or hydroxysuccinimide esters, are subsequently reacted with morpholine in toluene at ambient temperature. The reaction proceeds via nucleophilic acyl substitution, where the morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the activated ester.

Workup and Purification

Post-reaction, the mixture undergoes sequential washes with 6 M HCl, saturated NaCl, and 5% NaHCO₃ to remove unreacted reagents and byproducts. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purification via flash column chromatography (benzene/ethyl acetate, 95:5) yields the target compound as a colorless oil in 66% yield.

Table 1: Key Reaction Parameters for Acylative Kinetic Resolution

ParameterValue/DetailSource
ActivatorEDCI hydrochloride, DMAP
SolventCH₂Cl₂ (activation), toluene (reaction)
Temperature0°C (activation), 20°C (reaction)
PurificationFlash chromatography (benzene/EtOAc)
Yield66%
MethodActivator/ReagentSolventYieldPurity
EDCI/DMAPEDCI, DMAPToluene66%>95%
Acyl ChlorideSOCl₂THF58%*88-92%
*Estimated based on analogous reactions in patent.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance phenolic coupling efficiency by stabilizing the phenoxide intermediate. Conversely, nonpolar solvents (e.g., toluene) favor acylative kinetic resolution by minimizing side reactions. Lower temperatures (0–20°C) improve enantioselectivity in chiral resolutions but prolong reaction times.

Stoichiometry and Catalysis

A 1:1 molar ratio of 2-phenoxypropanoic acid to morpholine ensures complete acylation without overconsumption of reagents. Catalytic DMAP (0.1–1 mol%) accelerates ester activation by deprotonating the intermediate O-acylisourea.

Analytical Characterization

Chromatographic Analysis

Chiral HPLC using a Phenomenex Luna C18(2) column (250 × 4.6 mm) with acetonitrile/water mobile phase resolves enantiomers, confirming >94% diastereomeric excess (de) for the (R,R)-isomer. Retention times and elution order correlate with absolute configuration.

Spectroscopic Data

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.10–3.80 (m, 4H, morpholine OCH₂), 3.60–3.40 (m, 2H, NCH₂), 2.95 (q, J = 6.8 Hz, 1H, CH), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
IR (KBr): 1745 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

Q & A

Q. Advanced

  • In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Receptor profiling : Screen against panels of GPCRs (e.g., dopamine D₂, serotonin 5-HT₁A) using CHO-K1 cells expressing luciferase reporters .
  • Toxicity screening : Ames test for mutagenicity and hERG channel inhibition assays to assess cardiac risk .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Basic

  • PXRD : Identifies crystalline vs. amorphous phases.
  • DSC/TGA : Detects melting points and thermal degradation profiles (e.g., endothermic peaks at 150–160°C for Form I vs. 140°C for Form II) .
  • Solid-state NMR : Resolves hydrogen-bonding networks (e.g., ¹³C CP/MAS for carbonyl group environments) .

How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?

Q. Advanced

  • Substituent scanning : Replace phenoxy with bioisosteres (e.g., thiophenoxy) to improve target engagement.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity .
  • Case study : Fluorine at the para position of the phenoxy group enhances CYP2A13 inhibition by 30% compared to chlorine .

What are the limitations of current catalytic methods for asymmetric synthesis of this compound enantiomers?

Q. Advanced

  • Chiral resolution : HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers but scales poorly .
  • Catalytic asymmetry : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings often yield ≤80% ee. Alternative organocatalysts (e.g., proline derivatives) are under investigation .

How do solvent polarity and pH affect the stability of this compound in solution?

Q. Basic

  • pH stability : Degrades rapidly under acidic conditions (pH < 3) via morpholine ring protonation and subsequent hydrolysis. Stable in neutral to mildly basic buffers (pH 7–9) .
  • Solvent effects : Aprotic solvents (e.g., acetonitrile) enhance shelf life compared to protic solvents (e.g., methanol) .

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